4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione
Overview
Description
4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione is a heterocyclic compound that contains both thiazole and dione functional groups
Scientific Research Applications
4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione typically involves the reaction of thiazole derivatives with appropriate dione precursors. One common method involves the condensation of 2-aminothiazole with 4,4-dimethoxybutane-1,3-dione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione moiety to corresponding alcohols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiazole ring .
Mechanism of Action
The mechanism of action of 4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione involves its interaction with various molecular targets. In medicinal chemistry, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiazole ring can interact with biological macromolecules, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure and exhibit similar biological activities.
Dione Compounds: Compounds such as 1,3-cyclohexanedione and 1,3-indandione have similar dione functionalities and are used in various chemical reactions.
Uniqueness
4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione is unique due to the combination of thiazole and dione moieties in a single molecule. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
4,4-dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-13-9(14-2)7(12)5-6(11)8-10-3-4-15-8/h3-4,9H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIWIGIAJAUXFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)CC(=O)C1=NC=CS1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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